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Introduction
Surufatinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) that targets vascular

endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and

colony-stimulating factor-1 receptor (CSF-1R).[1][2] By inhibiting these pathways, Surufatinib
can suppress tumor angiogenesis and growth, and promote programmed cell death, or

apoptosis.[3] Understanding the apoptotic effects of Surufatinib is crucial for its development

and clinical application. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a

widely accepted and quantitative method to assess apoptosis by identifying the translocation of

phosphatidylserine to the outer cell membrane in early apoptotic cells and the loss of

membrane integrity in late apoptotic and necrotic cells.[4][5]

This document provides a detailed protocol for analyzing Surufatinib-induced apoptosis in

cancer cells using flow cytometry, along with a representative data presentation and a diagram

of the proposed signaling pathway.

Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis

of apoptosis in cancer cells treated with a multi-kinase inhibitor targeting VEGFR and other
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kinases, similar to Surufatinib. The data illustrates a dose-dependent increase in the

percentage of apoptotic and necrotic cells following treatment.

Treatment Group Viable Cells (%)
Early Apoptotic
Cells (%) (Annexin
V+/PI-)

Late
Apoptotic/Necrotic
Cells (%) (Annexin
V+/PI+)

Vehicle Control

(DMSO)
95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5

Surufatinib (Low

Conc.)
75.8 ± 3.5 15.1 ± 2.2 9.1 ± 1.8

Surufatinib (Mid

Conc.)
48.3 ± 4.2 28.7 ± 3.1 23.0 ± 2.9

Surufatinib (High

Conc.)
22.1 ± 3.8 35.4 ± 4.5 42.5 ± 5.1

Note: This data is representative of the effects of a VEGFR/FGFR inhibitor and is intended for

illustrative purposes. Actual results with Surufatinib may vary depending on the cell line,

concentration, and incubation time.

Experimental Protocols
Protocol for Flow Cytometry Analysis of Apoptosis with
Annexin V and Propidium Iodide
This protocol outlines the steps for inducing apoptosis in a cancer cell line with Surufatinib and

subsequent analysis using Annexin V and PI staining followed by flow cytometry.

Materials:

Cancer cell line of interest (e.g., pancreatic neuroendocrine tumor cells, hepatocellular

carcinoma cells)

Complete cell culture medium
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Surufatinib (stock solution in DMSO)

Dimethyl sulfoxide (DMSO, vehicle control)

Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

Trypsin-EDTA (for adherent cells)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at

the time of harvesting.

Allow the cells to adhere and grow overnight.

Prepare serial dilutions of Surufatinib in complete cell culture medium to achieve the

desired final concentrations. Also, prepare a vehicle control with the same final

concentration of DMSO.

Replace the medium in the wells with the prepared Surufatinib dilutions or the vehicle

control.

Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a

humidified incubator with 5% CO2.

Cell Harvesting:

For adherent cells:

Carefully collect the culture medium from each well into a labeled 15 mL conical tube,

as it may contain detached apoptotic cells.
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Wash the adherent cells with PBS and add the wash to the respective conical tube.

Add Trypsin-EDTA to the wells to detach the remaining cells.

Once detached, neutralize the trypsin with complete medium and transfer the cell

suspension to the corresponding conical tube.

For suspension cells:

Directly transfer the cell suspension from the wells to labeled 15 mL conical tubes.

Centrifuge the cell suspensions at 300 x g for 5 minutes.

Carefully aspirate the supernatant.

Annexin V and PI Staining:

Wash the cell pellet twice with cold PBS. After the final wash, aspirate the supernatant

completely.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x

10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC to each tube.

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Add 5 µL of Propidium Iodide (PI) to each tube immediately before analysis.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within one hour of staining.

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI

to set up compensation and define the quadrants for analysis.
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Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Analyze the data to determine the percentage of cells in each quadrant:

Lower-Left (Annexin V-/PI-): Viable cells

Lower-Right (Annexin V+/PI-): Early apoptotic cells

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

Upper-Left (Annexin V-/PI+): Necrotic cells (often a small population)

Visualizations
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Caption: Experimental workflow for apoptosis analysis.
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Caption: Surufatinib-induced apoptosis signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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